molecular formula C5H2Cl4N2 B14753895 4,5,6-Trichloro-2-(chloromethyl)pyrimidine CAS No. 1780-29-6

4,5,6-Trichloro-2-(chloromethyl)pyrimidine

Cat. No.: B14753895
CAS No.: 1780-29-6
M. Wt: 231.9 g/mol
InChI Key: KELKCAIZKGTAPS-UHFFFAOYSA-N
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Description

4,5,6-Trichloro-2-(chloromethyl)pyrimidine is a chemical compound with the molecular formula C5H2Cl4N2 and a molecular weight of 231.89 g/mol . It is a derivative of pyrimidine, characterized by the presence of three chlorine atoms and a chloromethyl group attached to the pyrimidine ring. This compound is known for its significant reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5,6-Trichloro-2-(chloromethyl)pyrimidine typically involves the chlorination of pyrimidine derivatives. One common method includes the reaction of 2-chloromethylpyrimidine with chlorine gas under controlled conditions . The reaction is usually carried out in the presence of a catalyst and at elevated temperatures to ensure complete chlorination.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to handle the chlorination reaction efficiently. Safety measures are crucial due to the handling of chlorine gas and the potential for hazardous by-products .

Chemical Reactions Analysis

Types of Reactions

4,5,6-Trichloro-2-(chloromethyl)pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with amines can yield aminopyrimidine derivatives, while oxidation can produce pyrimidine oxides .

Mechanism of Action

The mechanism of action of 4,5,6-Trichloro-2-(chloromethyl)pyrimidine involves its reactivity with nucleophiles and other reactive species. The chloromethyl group is particularly reactive, allowing the compound to form covalent bonds with various molecular targets. This reactivity is exploited in chemical synthesis and potential therapeutic applications .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5,6-Trichloro-2-(chloromethyl)pyrimidine is unique due to the presence of the chloromethyl group, which enhances its reactivity compared to other trichloropyrimidine derivatives. This makes it particularly useful in synthetic chemistry for creating complex molecules .

Properties

CAS No.

1780-29-6

Molecular Formula

C5H2Cl4N2

Molecular Weight

231.9 g/mol

IUPAC Name

4,5,6-trichloro-2-(chloromethyl)pyrimidine

InChI

InChI=1S/C5H2Cl4N2/c6-1-2-10-4(8)3(7)5(9)11-2/h1H2

InChI Key

KELKCAIZKGTAPS-UHFFFAOYSA-N

Canonical SMILES

C(C1=NC(=C(C(=N1)Cl)Cl)Cl)Cl

Origin of Product

United States

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